![molecular formula C27H30O16 B1601809 Quercetin-3-O-D-glucosyl]-(1-2)-L-rhamnosid CAS No. 143016-74-4](/img/structure/B1601809.png)

Quercetin-3-O-D-glucosyl]-(1-2)-L-rhamnosid

Übersicht

Beschreibung

Quercetin-3-O-beta-D-glucosyl-(1->2)-rhamnosid ist ein Flavonoidglykosid, eine Art von Verbindung, die häufig in verschiedenen Pflanzen vorkommt. Es ist ein Derivat von Quercetin, einem bekannten Flavonoid, und zeichnet sich durch die Anlagerung eines Glucose- und Rhamnose-Zuckerrests an das Quercetin-Molekül aus. Diese Verbindung ist bekannt für ihre potenziellen gesundheitlichen Vorteile, darunter antioxidative, entzündungshemmende und leberschützende Eigenschaften .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

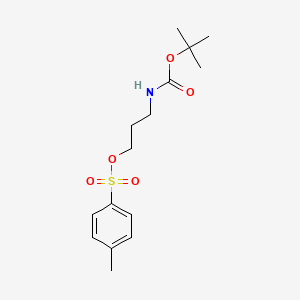

Die Synthese von Quercetin-3-O-beta-D-glucosyl-(1->2)-rhamnosid beinhaltet typischerweise die Glykosylierung von Quercetin. Dieser Prozess kann durch enzymatische oder chemische Methoden erreicht werden. Die enzymatische Glykosylierung beinhaltet die Verwendung von Glykosyltransferasen, die den Zuckerrest unter milden Bedingungen an das Quercetin-Molekül übertragen. Die chemische Glykosylierung hingegen beinhaltet die Verwendung von Glykosyldonatoren und Katalysatoren unter spezifischen Reaktionsbedingungen, um das gewünschte Glykosid zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Quercetin-3-O-beta-D-glucosyl-(1->2)-rhamnosid basiert oft auf biotechnologischen Ansätzen, einschließlich der Verwendung gentechnisch veränderter Mikroorganismen, die die für den Glykosylierungsprozess notwendigen Glykosyltransferasen produzieren können. Diese Methode ist vorteilhaft aufgrund ihrer Effizienz und der Fähigkeit, große Mengen der Verbindung zu produzieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

Quercetin-3-O-beta-D-glucosyl-(1->2)-rhamnosid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Formen der Verbindung führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren (z. B. Säuren oder Basen), um die Substitutionsreaktionen zu erleichtern. Die Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittel werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von Quercetin-3-O-beta-D-glucosyl-(1->2)-rhamnosid, die jeweils unterschiedliche chemische und biologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Quercetin-3-O-beta-D-glucosyl-(1->2)-rhamnosid hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung verwendet, um Glykosylierungsreaktionen und die Synthese von Glykosiden zu untersuchen.

Biologie: Es wird auf seine Rolle im Pflanzenstoffwechsel und seine potenziellen Auswirkungen auf verschiedene biologische Prozesse untersucht.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter antioxidative, entzündungshemmende und leberschützende Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von Quercetin-3-O-beta-D-glucosyl-(1->2)-rhamnosid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es übt seine Wirkungen hauptsächlich durch seine antioxidative Aktivität aus, die das Abfangen freier Radikale und die Reduzierung von oxidativem Stress beinhaltet. Darüber hinaus moduliert es verschiedene Signalwege, die an Entzündungen und Zellüberleben beteiligt sind, was zu seinen entzündungshemmenden und leberschützenden Wirkungen beiträgt .

Wissenschaftliche Forschungsanwendungen

Quercetin 3-O-beta-D-glucosyl-(1->2)-rhamnoside has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.

Biology: It is studied for its role in plant metabolism and its potential effects on various biological processes.

Medicine: It is investigated for its potential therapeutic effects, including antioxidant, anti-inflammatory, and hepatoprotective properties.

Wirkmechanismus

Target of Action

Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside, a main antioxidant from Shuxuenin, an herbal medicine , primarily targets α-glucosidase . This enzyme plays a crucial role in the breakdown of carbohydrates into simple sugars, making it a key player in glucose metabolism.

Mode of Action

The compound exhibits a reversible and mixed-mode inhibition of α-glucosidase activity . This inhibition is mainly due to the spontaneous formation of a complex between the compound and α-glucosidase, driven by hydrogen bonding and van der Waals forces . This interaction changes the microenvironments and conformation of α-glucosidase .

Biochemical Pathways

By inhibiting α-glucosidase, Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside affects the carbohydrate metabolism pathway. It slows down the breakdown of carbohydrates, thereby reducing the amount of glucose released into the bloodstream. This action is closely related to the treatment of type 2 diabetes mellitus (DM) and its complications .

Result of Action

The inhibition of α-glucosidase by Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside results in a decrease in postprandial hyperglycemia, which is beneficial for the management of DM . It also shows strong suppression of the formation of glycation products, including fructosamine, advanced glycation end products (AGEs), and 5-hydroxymethylfurfural (5-HMF) .

Biochemische Analyse

Biochemical Properties

Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside interacts with various enzymes, proteins, and other biomolecules. It has been synthesized using two uridine diphosphate-dependent glycosyltransferases (UGTs) in Escherichia coli . The sugar moiety attached to the flavonoid modulates its biological activities .

Cellular Effects

Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside has shown protective effects against H2O2-induced oxidative damage in SH-SY5Y human neuronal cells by reducing lipid peroxidation . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.

Metabolic Pathways

Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside is involved in metabolic pathways, including interactions with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quercetin 3-O-beta-D-glucosyl-(1->2)-rhamnoside typically involves the glycosylation of quercetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation involves the use of glycosyltransferases, which transfer the sugar moiety to the quercetin molecule under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts under specific reaction conditions to achieve the desired glycoside .

Industrial Production Methods

Industrial production of quercetin 3-O-beta-D-glucosyl-(1->2)-rhamnoside often relies on biotechnological approaches, including the use of genetically engineered microorganisms that can produce the glycosyltransferases required for the glycosylation process. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Quercetin 3-O-beta-D-glucosyl-(1->2)-rhamnoside can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., acids or bases) to facilitate the substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of quercetin 3-O-beta-D-glucosyl-(1->2)-rhamnoside, each with distinct chemical and biological properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die Quercetin-3-O-beta-D-glucosyl-(1->2)-rhamnosid ähnlich sind, gehören andere Quercetin-Glykoside, wie zum Beispiel:

- Quercetin-3-O-beta-D-glucosyl-(1->2)-beta-D-glucosid

- Quercetin-3-O-beta-D-glucuronid

- Quercetin-3-O-beta-D-galactosid

Einzigartigkeit

Quercetin-3-O-beta-D-glucosyl-(1->2)-rhamnosid ist aufgrund seines spezifischen Glykosylierungsmusters einzigartig, das seine Löslichkeit, Stabilität und biologische Aktivität beeinflusst. Das Vorhandensein sowohl von Glucose- als auch von Rhamnose-Resten verstärkt seine potenziellen gesundheitlichen Vorteile und macht es zu einer wertvollen Verbindung für verschiedene Anwendungen .

Eigenschaften

IUPAC Name |

3-[4,5-dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(33)21(37)25(43-26-22(38)20(36)18(34)15(7-28)41-26)27(39-8)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNXNCCYQRPZMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143016-74-4 | |

| Record name | Quercetin 3-(2-glucosylrhamnoside) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B1601727.png)

![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate](/img/structure/B1601735.png)

![N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-Glycine](/img/structure/B1601736.png)

![[5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1601746.png)